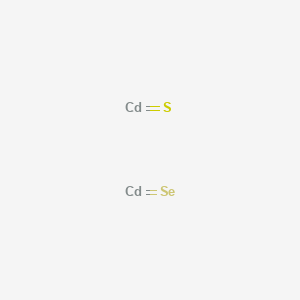

Selanylidenecadmium;sulfanylidenecadmium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Selanyl and sulfanyl propadienyl cations have been synthesized using scandium triflate-nitromethane-H2O in the presence of Bu4NHSO4, leading to multifunctionalized thiazoles and selenazoles in high yields (Yoshimatsu et al., 2009). Another study presented the synthesis of β-phenyl(selanyl)- and β-phenyl(sulfanyl)-substituted imines by reacting chalcogenoalkylamines with aromatic aldehydes, forming Schiff bases that served as ligands in complex formation reactions (Chernysheva et al., 2013).

Molecular Structure Analysis

The molecular structure of zinc 2-methyl-8-selanylquinolinate was elucidated through X-ray analysis, providing insights into the effects of different ligand atoms (Se or S) on the geometry of the coordinated zinc atom polyhedron (Pech et al., 2007).

Chemical Reactions and Properties

Selanyl- and sulfanyldifluoromethylphosphonates have been shown to serve as sources of phosphonodifluoromethyl radicals, which upon generation, add onto alkenes, producing expected adducts (Lequeux et al., 2001). A new approach for preparing bioactive indolizine motifs decorated with organosulfur and organoselenium groups through an intramolecular annulation of chalcogen-containing pyridinium salts was also described (Penteado et al., 2019).

Physical Properties Analysis

The physical properties of these compounds are not explicitly detailed in the available research; however, studies on their synthesis and molecular structures suggest that these compounds exhibit distinct physical characteristics derived from their unique chalcogen-containing frameworks.

Chemical Properties Analysis

The chemical properties of selanylidenecadmium and sulfanylidenecadmium compounds are characterized by their reactivity in forming multifunctionalized thiazoles, selenazoles, and Schiff bases. These reactions indicate the compounds' ability to engage in complex formation and radical addition reactions, showcasing their versatile chemical behavior (Yoshimatsu et al., 2009); (Chernysheva et al., 2013).

特性

IUPAC Name |

selanylidenecadmium;sulfanylidenecadmium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.S.Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKKRQHWJLNAKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

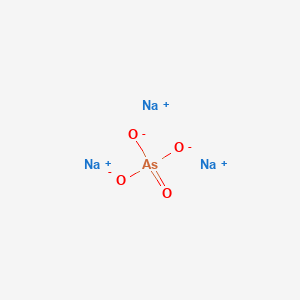

Canonical SMILES |

S=[Cd].[Se]=[Cd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2SSe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium selenide; cadmium sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。